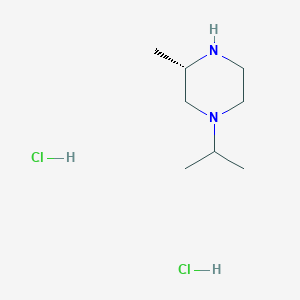

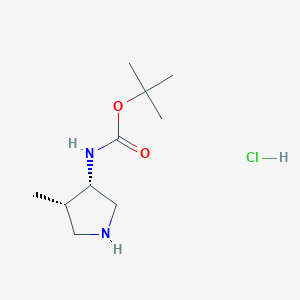

(R)-1-Isopropyl-3-methyl-piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, azo initiators like 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AIBA) and 2,2′-azobis(2-(2-imidazoline-2-yl) propane) dihydrochloride (AIBI) have been studied for their thermal behavior and thermal hazards .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight, formula, and other properties of a compound can be found in its safety data sheet .Scientific Research Applications

Antidepressant and Antianxiety Potential

A novel series of piperazine compounds, synthesized for their potential antidepressant and antianxiety effects, were evaluated through behavioral tests in albino mice. Compounds from this series showed significant reductions in immobility times, indicating potential antidepressant activity, and exhibited noteworthy antianxiety effects. These findings suggest the therapeutic potential of piperazine derivatives in treating mood disorders, highlighting the role of chemical structure in modulating pharmacological activity (J. Kumar et al., 2017).

Synthesis and Pharmaceutical Development

Research on the enantioselective synthesis of a potent CGRP receptor antagonist demonstrates the pharmaceutical application of piperazine derivatives. A convergent, stereoselective, and economical synthesis of this compound was developed, emphasizing the significance of stereochemistry in drug design and production. This work not only showcases the application of piperazine derivatives in developing receptor-specific drugs but also highlights the advancements in synthetic chemistry for pharmaceutical development (Reginald O. Cann et al., 2012).

Anticancer Activity and Metabolism

The study of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) and its metabolites in rat plasma and tissues by LC-MS/MS has revealed its excellent in vivo and in vitro anticancer activity with low toxicity. The identification of metabolites and analysis of TM-208's metabolism provide valuable insights into the drug's pharmacokinetics and pharmacodynamics, contributing to the understanding of its anticancer mechanism (Xiaomei Jiang et al., 2007).

Dopamine Uptake Inhibition

The scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, demonstrates the application of piperazine derivatives in treating disorders related to dopamine dysregulation, such as depression and Parkinson's disease. The development of a robust synthesis process for this compound underscores the importance of piperazine derivatives in neuroscience research and therapy (M. Ironside et al., 2002).

Safety and Hazards

properties

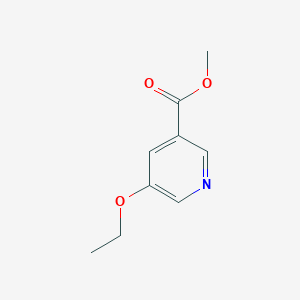

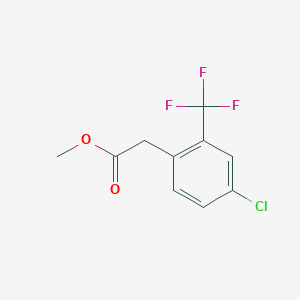

IUPAC Name |

(3R)-3-methyl-1-propan-2-ylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-8(3)6-10;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQBDFLIEYUUSD-YCBDHFTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Isopropyl-3-methyl-piperazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.